3-(9H-carbazol-9-yl)-N'-[(E)-phenylmethylidene]propanehydrazide
Overview
Description
3-(9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide is a complex organic compound that features a carbazole moiety linked to a hydrazide group through a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide typically involves the condensation of 9H-carbazole with a suitable hydrazide precursor. The reaction is often carried out under reflux conditions in the presence of a catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbazole moiety can yield carbazole-3,6-dione, while reduction of the hydrazone linkage can produce the corresponding hydrazide .
Scientific Research Applications
3-(9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety’s photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given the bioactivity of carbazole derivatives.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The carbazole moiety can intercalate with DNA, potentially leading to anticancer activity .
Comparison with Similar Compounds
Similar Compounds
9H-carbazole: A simpler compound with similar photophysical properties.
Carbazole-benzonitrile derivatives: Used in OLEDs and have similar electronic properties.
Tetraphenylpyrazine decorated 1,3-di(9H-carbazol-9-yl)benzene: Another compound used in OLEDs with enhanced performance.
Uniqueness
3-(9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide is unique due to its combination of a carbazole moiety with a hydrazone linkage, providing a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-3-carbazol-9-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-22(24-23-16-17-8-2-1-3-9-17)14-15-25-20-12-6-4-10-18(20)19-11-5-7-13-21(19)25/h1-13,16H,14-15H2,(H,24,26)/b23-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAAWASSMFAFQU-XQNSMLJCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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